

Endogenous Presence of All-trans-13,14-Dihydroretinol: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *all-trans-13,14-Dihydroretinol*

Cat. No.: *B1140349*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the endogenous presence, metabolism, and signaling of **all-trans-13,14-Dihydroretinol**, a metabolite of Vitamin A. While its presence in various mammalian tissues is confirmed, quantitative data remains limited. This document synthesizes available information on its tissue distribution, outlines detailed experimental protocols for its analysis, and illustrates its metabolic and signaling pathways. This guide is intended to serve as a valuable resource for researchers in the fields of retinoid biology, pharmacology, and drug development.

Introduction

All-trans-13,14-Dihydroretinol is a naturally occurring metabolite of all-trans-retinol (Vitamin A) found in vertebrates.[1][2] Its synthesis is catalyzed by the enzyme Retinol Saturase (RetSat), which is expressed in various tissues.[1][2] This dihydro-metabolite can be further oxidized to all-trans-13,14-dihydroretinoic acid, a molecule that has been shown to activate retinoic acid receptors (RARs), suggesting a role in gene regulation.[3] Understanding the tissue-specific distribution, concentration, and biological activity of **all-trans-13,14-Dihydroretinol** is crucial for elucidating its physiological functions and its potential as a therapeutic target.

Endogenous Presence and Tissue Distribution

All-trans-13,14-Dihydroretinol has been detected in several tissues of animals maintained on a normal diet, indicating its status as an endogenous retinoid.^{[1][2]} The enzyme responsible for its synthesis, Retinol Saturase (RetSat), is a membrane-associated protein with the highest expression levels observed in the liver, kidney, and intestine.^{[1][2]}

Data Presentation

While the qualitative presence of **all-trans-13,14-Dihydroretinol** in various tissues is established, specific quantitative data on its endogenous concentrations are not extensively reported in the available literature. The following table summarizes the known tissue distribution.

Tissue	Presence of all-trans-13,14-Dihydroretinol	RetSat Expression Level	Reference
Liver	Detected	High	^{[1][2]}
Kidney	Detected	High	^{[1][2]}
Intestine	Detected	High	^{[1][2]}

Further research is required to accurately quantify the endogenous levels of **all-trans-13,14-Dihydroretinol** in these and other tissues.

Metabolism of all-trans-13,14-Dihydroretinol

The metabolic pathway of **all-trans-13,14-Dihydroretinol** mirrors that of its precursor, all-trans-retinol. It undergoes a two-step oxidation process to form its corresponding carboxylic acid.

- Conversion of all-trans-retinol to **all-trans-13,14-Dihydroretinol**: This initial step is catalyzed by the enzyme Retinol Saturase (RetSat), which saturates the 13-14 double bond of all-trans-retinol.^{[1][2]}
- Oxidation to all-trans-13,14-dihydroretinal: **All-trans-13,14-Dihydroretinol** is oxidized to its aldehyde form by alcohol dehydrogenases.

- Oxidation to all-trans-13,14-dihydroretinoic acid: All-trans-13,14-dihydroretinal is further oxidized to the biologically active carboxylic acid form by retinal dehydrogenases.[3]

Metabolic Pathway Diagram



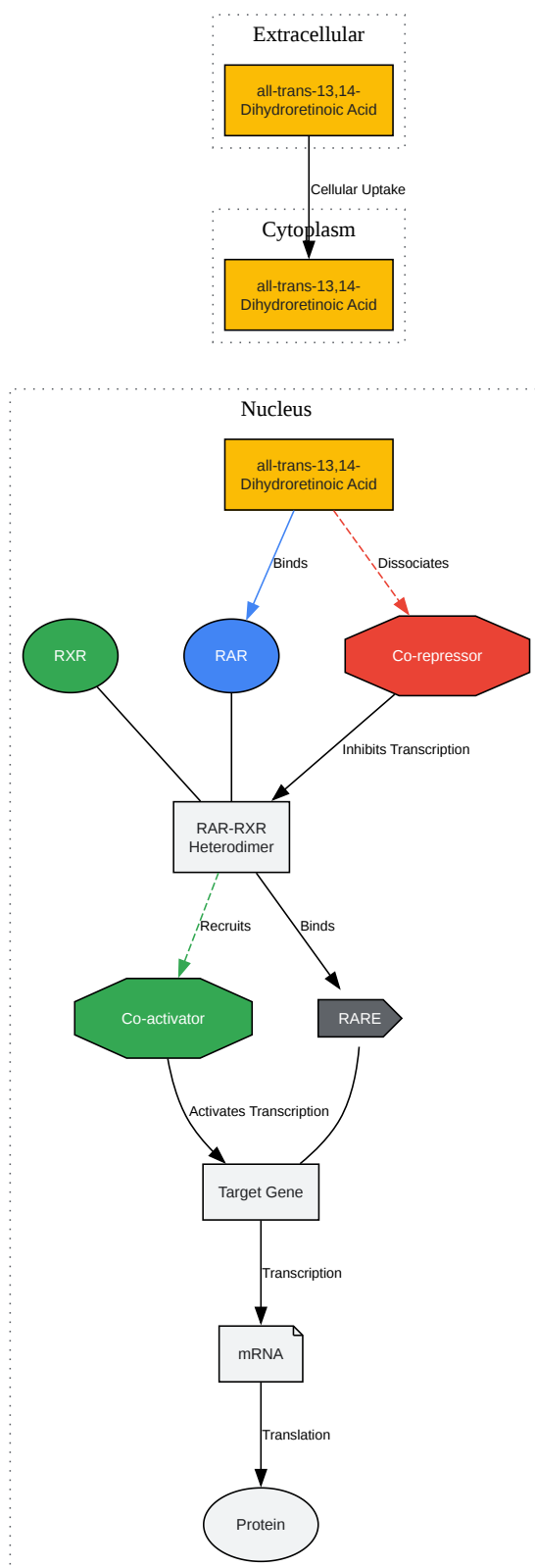
[Click to download full resolution via product page](#)

Caption: Metabolic conversion of all-trans-retinol to all-trans-13,14-dihydroretinoic acid.

Signaling Pathway

All-trans-13,14-dihydroretinoic acid has been identified as a ligand for Retinoic Acid Receptors (RARs).[3] RARs form heterodimers with Retinoid X Receptors (RXRs) and bind to specific DNA sequences known as Retinoic Acid Response Elements (RAREs) in the promoter regions of target genes, thereby modulating their transcription. The binding of a ligand, such as all-trans-13,14-dihydroretinoic acid, to the RAR component of the heterodimer induces a conformational change, leading to the recruitment of co-activator proteins and the initiation of gene transcription.

Signaling Pathway Diagram



[Click to download full resolution via product page](#)

Caption: Activation of the RAR-RXR signaling pathway by all-trans-13,14-dihydroretinoic acid.

Experimental Protocols

The analysis of **all-trans-13,14-Dihydroretinol** in biological tissues requires sensitive and specific methods to distinguish it from other retinoids. The following protocols are synthesized from established methods for retinoid analysis and are adaptable for the quantification of **all-trans-13,14-Dihydroretinol**.

Tissue Sample Preparation and Extraction

This protocol outlines a general procedure for the extraction of retinoids from tissues such as the liver, kidney, or intestine. All procedures should be performed under yellow or red light to prevent isomerization of retinoids.

Materials:

- Tissue sample (e.g., mouse liver)
- Phosphate-buffered saline (PBS), pH 7.4
- Homogenizer
- Methanol
- Hexane
- Centrifuge
- Nitrogen evaporator

Procedure:

- Weigh the frozen tissue sample (approximately 50-100 mg).
- Homogenize the tissue in 1 mL of ice-cold PBS.
- To the homogenate, add 1 mL of methanol to precipitate proteins.
- Vortex the mixture for 30 seconds and then centrifuge at 3000 x g for 10 minutes at 4°C.

- Collect the supernatant.
- To the supernatant, add 2 mL of hexane and vortex for 1 minute for liquid-liquid extraction.
- Centrifuge at 3000 x g for 10 minutes at 4°C to separate the phases.
- Carefully collect the upper hexane layer, which contains the retinoids.
- Repeat the hexane extraction (steps 6-8) on the lower aqueous phase to maximize recovery.
- Combine the hexane extracts and evaporate to dryness under a gentle stream of nitrogen.
- Reconstitute the dried extract in a suitable solvent (e.g., 100 µL of mobile phase) for HPLC or LC-MS/MS analysis.

HPLC-MS/MS Analysis

This method provides a framework for the chromatographic separation and mass spectrometric detection of **all-trans-13,14-Dihydroretinol**.

Instrumentation:

- High-Performance Liquid Chromatography (HPLC) system coupled to a tandem mass spectrometer (MS/MS) with an atmospheric pressure chemical ionization (APCI) or electrospray ionization (ESI) source.

Chromatographic Conditions (Example):

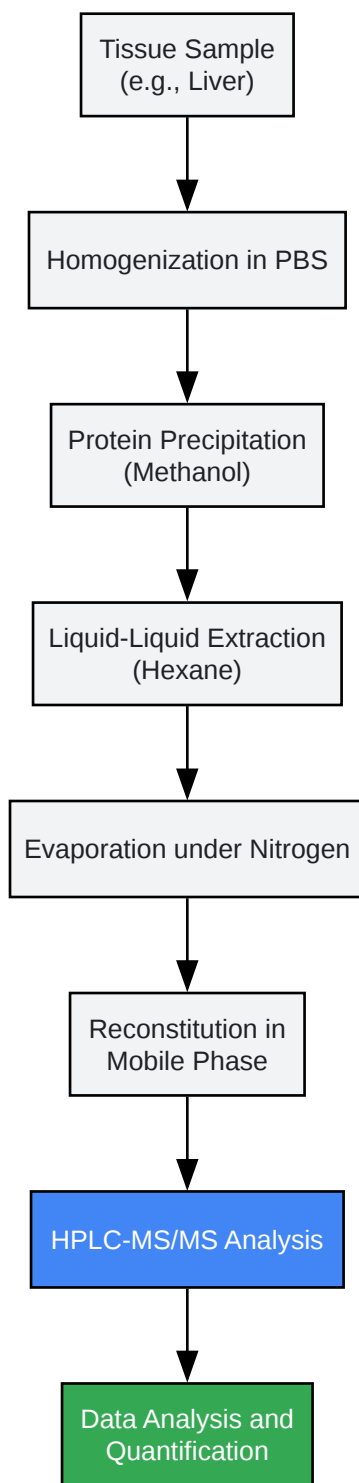
- Column: A C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm) is suitable for separating retinoids.
- Mobile Phase A: Water with 0.1% formic acid
- Mobile Phase B: Acetonitrile/Methanol (e.g., 80:20, v/v) with 0.1% formic acid
- Gradient: A linear gradient from a lower to a higher percentage of mobile phase B is typically used to elute the retinoids. The exact gradient profile should be optimized based on the specific column and instrument.

- Flow Rate: 0.2-0.4 mL/min
- Column Temperature: 30-40°C
- Injection Volume: 5-10 µL

Mass Spectrometry Conditions:

- Ionization Mode: Positive ion mode is generally used for retinoids.
- Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for **all-trans-13,14-Dihydroretinol** and an appropriate internal standard should be used for quantification. The exact m/z transitions should be determined by direct infusion of a standard compound. For **all-trans-13,14-Dihydroretinol** (MW: 288.47), a potential precursor ion would be [M+H]⁺ at m/z 289.3. Product ions would need to be determined empirically.
- Source Parameters: Parameters such as nebulizer gas, drying gas flow and temperature, and capillary voltage should be optimized for maximum sensitivity.

Experimental Workflow Diagram



[Click to download full resolution via product page](#)

Caption: Workflow for the analysis of **all-trans-13,14-Dihydroretinol** from tissue samples.

Conclusion

All-trans-13,14-Dihydroretinol is an endogenously produced metabolite of vitamin A with confirmed presence in key metabolic tissues. Its subsequent conversion to all-trans-13,14-dihydroretinoic acid and the activation of RARs positions it as a potentially important signaling molecule. However, a significant knowledge gap exists regarding its precise tissue concentrations and its full spectrum of biological activities. The experimental protocols and pathway diagrams provided in this guide offer a foundational resource for researchers to further investigate the physiological and pathological roles of this intriguing retinoid. Future studies focusing on quantitative analysis and functional characterization are essential to fully understand the importance of the **all-trans-13,14-Dihydroretinol** metabolic pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Identification of All-trans-Retinol:All-trans-13,14-dihydroretinol Saturase* - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Identification of all-trans-retinol:all-trans-13,14-dihydroretinol saturase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Metabolism and transactivation activity of 13,14-dihydroretinoic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Endogenous Presence of All-trans-13,14-Dihydroretinol: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1140349#endogenous-presence-of-all-trans-13-14-dihydroretinol-in-tissues]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com